molecular formula C14H13BrN4O2 B2554340 5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899756-76-4

5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2554340
CAS No.: 899756-76-4
M. Wt: 349.188
InChI Key: DOFKJJFBLAALSF-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.188. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Surface Coating Applications

One study explored the synthesis of heterocyclic compounds, including those related to the pyrazolo[3,4-d]pyrimidine derivatives, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial effects against various microbial strains, suggesting their potential for surface coating applications to inhibit microbial growth. Additionally, the incorporation of these compounds slightly enhanced the physical and mechanical properties of the polyurethane varnish formulations, indicating their dual role as antimicrobial agents and enhancers of material properties (El‐Wahab et al., 2015).

Anti-inflammatory and Anticancer Agents

Research into the synthesis of novel pyrazolopyrimidines derivatives has shown that these compounds exhibit promising anti-inflammatory and anticancer activities. For instance, certain derivatives were identified to inhibit the 5-lipoxygenase enzyme, which plays a significant role in inflammation and cancer. These findings suggest that pyrazolopyrimidines derivatives could serve as potential therapeutic agents for treating inflammatory diseases and cancer (Rahmouni et al., 2016).

Antiviral Activity

Another area of application is the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues. Certain compounds within this class have been synthesized and tested for their ability to inhibit the replication of retroviruses, including human immunodeficiency virus (HIV). These studies have identified compounds with marked antiretroviral activity, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiviral agents (Saxena et al., 1990).

Corrosion Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their corrosion inhibition properties. Research indicates that these compounds can effectively inhibit the corrosion of C-steel surfaces in acidic environments. The study of their adsorption properties and corrosion inhibition performance suggests that pyrazolo[3,4-d]pyrimidine derivatives could be valuable in protecting metal surfaces against corrosion, providing a novel approach to corrosion prevention (Abdel Hameed et al., 2020).

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c15-11-3-1-10(2-4-11)8-18-9-16-13-12(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFKJJFBLAALSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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